molecular formula C18H14ClFN2O3S B5093956 N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Cat. No.: B5093956
M. Wt: 392.8 g/mol
InChI Key: GQYLBJQLKDEWIU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a dicarboxylic acid derivative under dehydrating conditions to form the dioxopyrrolidinyl ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorinated aromatic compound.

    Formation of the Final Product: The final step involves the reaction of the intermediate with a suitable thiol compound to form the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, organometallic reagents, and catalysts such as palladium or nickel.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
  • N-(4-bromophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c19-11-5-7-12(8-6-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-4-2-1-3-13(14)20/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYLBJQLKDEWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2F)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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